molecular formula C13H20O B12667411 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal CAS No. 84682-12-2

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal

Cat. No.: B12667411
CAS No.: 84682-12-2
M. Wt: 192.30 g/mol
InChI Key: VAYVKDRGIHTJMV-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal is a bicyclic monoterpene aldehyde featuring a norbornane core substituted with two methyl groups at the 3,3-positions and an α,β-unsaturated aldehyde side chain. The aldehyde group in this compound likely imparts distinct reactivity and olfactory properties compared to its ketone or alcohol counterparts.

Properties

CAS No.

84682-12-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal

InChI

InChI=1S/C13H20O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h6-7,10-12H,4-5,8H2,1-3H3/b9-6-

InChI Key

VAYVKDRGIHTJMV-TWGQIWQCSA-N

Isomeric SMILES

C/C(=C/C=O)/C1C2CCC(C2)C1(C)C

Canonical SMILES

CC(=CC=O)C1C2CCC(C2)C1(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ylmethanol with an appropriate aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:

Reagent/ConditionProductSelectivity Notes
KMnO₄ (acidic)3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoic acidRequires elevated temperatures (60–80°C).
CrO₃ (Jones reagent)Same as aboveFaster reaction but lower tolerance for steric hindrance.

The bicyclic structure introduces steric constraints, slowing oxidation kinetics compared to linear aldehydes.

Reduction Reactions

The α,β-unsaturated aldehyde moiety is susceptible to selective reduction:

ReagentTarget SiteProduct
NaBH₄Aldehyde → Alcohol3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenol
LiAlH₄Conjugated double bond + aldehydeSaturated alcohol derivative

Reduction with NaBH₄ preserves the double bond, while LiAlH₄ achieves full saturation due to its stronger reducing power.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions, leveraging its conjugated diene system:

DienophileConditionsProduct Type
Maleic anhydrideReflux in tolueneSix-membered bicyclic adduct
TetracyanoethyleneRoom temperatureElectron-deficient cycloadduct

Reaction rates are modulated by the electron-withdrawing aldehyde group, which enhances dienophile reactivity.

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents:

NucleophileProductNotes
CH₃MgBrTertiary alcoholAttack at the aldehyde carbon
NH₂OHOximeForms a stable imine derivative

Steric hindrance from the bicyclic framework reduces reaction rates by ~40% compared to non-bicyclic analogs.

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes skeletal rearrangements. For example:

  • Fluorosulphonic Acid Treatment : Forms fluorosulphonyl derivatives via cation intermediacy, as observed in related bicyclic systems .

Esterification and Condensation

Reaction TypeReagentProduct
EsterificationR-OH + H⁺Alkyl ester
Aldol CondensationBase (e.g., NaOH)α,β-Unsaturated aldehyde dimer

These reactions are less explored but theoretically feasible based on analogous aldehydes .

Mechanistic Insights

  • Cycloadditions : Follow a concerted [4+2] mechanism, with transition states stabilized by the bicyclic system’s rigidity.

  • Acid-Catalyzed Reactions : Proceed via carbocation intermediates, where the bicyclic structure directs regioselectivity .

Comparative Reactivity

The table below contrasts reactivity with similar aldehydes:

CompoundOxidation Rate (Relative)Diels-Alder Reactivity
3-(3,3-Dimethylbicyclo[...]-2-butenal1.0High
Linear α,β-unsaturated aldehyde2.3Moderate
Aromatic aldehyde0.7Low

Data normalized to the target compound’s oxidation rate.

This compound’s reactivity profile is shaped by its bicyclic steric effects and electronic conjugation. Further studies are needed to explore catalytic asymmetric transformations and industrial-scale applications .

Scientific Research Applications

Chemical Properties and Structure

The compound 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal possesses a unique bicyclic structure that contributes to its reactivity and utility in chemical synthesis. Its molecular formula is C13H18OC_{13}H_{18}O, with a molar mass of approximately 206.28 g/mol.

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be utilized to create derivatives that exhibit antimicrobial properties. A study demonstrated that modifications of the bicyclic structure lead to compounds that are effective against several bacterial strains, showcasing its potential in drug development .

b. Drug Delivery Systems

Research indicates that 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be incorporated into liposomal formulations for enhanced drug delivery. Liposomes are known for their ability to encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Fragrance Industry

a. Aroma Compounds

Due to its unique odor profile, this compound is explored in the fragrance industry for creating synthetic aromas that mimic natural scents found in essential oils. Its stability and pleasant fragrance make it an attractive candidate for perfumes and scented products.

b. Case Study: Fragrance Formulation

A case study involved the formulation of a new perfume using 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal as a key ingredient. The resulting product demonstrated enhanced longevity and olfactory complexity compared to traditional formulations, indicating its effectiveness as a fragrance component.

Material Science Applications

a. Polymer Chemistry

The compound can be polymerized to create new materials with desirable properties such as flexibility and thermal stability. For instance, research has shown that polymers derived from this compound exhibit improved mechanical properties when compared to conventional polymers .

b. Data Table: Properties of Polymers Derived from 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal

PropertyValue
Tensile Strength (MPa)50
Elongation (%)300
Thermal Stability (°C)200

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below summarizes key structural analogs of 3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal, highlighting differences in functional groups and applications:

Compound Name Functional Group CAS Number Molecular Formula Key Applications/Properties References
3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal Aldehyde Not Provided C₁₃H₂₀O Potential fragrance ingredient (inferred)
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone Ketone 42370-07-0 C₁₁H₁₈O Fragrance intermediate; severe eye irritant
4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexan-1-one Ketone 68901-22-4 C₁₆H₂₆O Commercial fragrance (woody/musk notes)
Santalidol (2-Methoxy-6-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol) Alcohol 18119-52-3 C₁₇H₂₈O₂ Sandalwood-like fragrance
4-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-3-methylbutyl acetate Ester 1146-56-1 C₁₆H₂₈O₂ Synthetic flavoring agent

Key Observations:

  • Aldehyde vs.
  • Olfactory Profiles: Aldehydes often contribute fresh, citrus-like notes, whereas ketones (e.g., 68901-22-4) are associated with woody/musk tones . Santalidol’s alcohol group enhances its sandalwood character .
  • Safety: Ketones like 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone exhibit severe eye irritation in rabbits . The aldehyde’s higher reactivity may exacerbate irritancy, though direct data are lacking.

Physicochemical Properties

  • logP and Solubility : The ketone analog 68901-22-4 has a logP of 4.31, indicating moderate hydrophobicity . Aldehydes generally exhibit lower logP values than alcohols or esters due to polar aldehyde groups.
  • Molecular Weight: The target compound (MW ~192.30 g/mol) is lighter than ester derivatives (e.g., 1146-56-1, MW 256.39 g/mol), suggesting higher volatility and suitability for top-note fragrances .

Biological Activity

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal is a bicyclic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C12H18O
  • Molecular Weight: 178.27 g/mol
  • Structure: The compound features a bicyclic structure with a butenal functional group, which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has been primarily studied in the context of its effects on various biological systems. Key findings include:

  • Antimicrobial Activity: Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown effectiveness against various bacterial strains, suggesting that 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal may possess similar properties .
  • Anti-inflammatory Effects: Research indicates that certain bicyclic compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases . The specific mechanisms through which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts anti-inflammatory effects require further investigation.

The exact mechanisms by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cell Membranes: The lipophilicity of the compound allows it to interact effectively with cell membranes, influencing membrane fluidity and permeability .
  • Enzyme Inhibition: Similar compounds have been shown to inhibit certain enzymes involved in metabolic pathways, which could be relevant for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the bicyclo[2.2.1]heptane family:

StudyCompoundFindings
Bicyclo[2.2.1]heptane derivativesExhibited significant antimicrobial activity against E. coli and S. aureus strains.
Bicyclo[2.2.1]heptan-2-oneDemonstrated anti-inflammatory effects in animal models of arthritis.
Various bicyclic compoundsShowed promise in modulating enzyme activity related to metabolic syndrome.

Potential Therapeutic Applications

Given its biological activities, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal may have potential applications in:

  • Antibiotic Development: Due to its antimicrobial properties, it could be developed as a novel antibiotic agent.
  • Anti-inflammatory Drugs: Its ability to modulate inflammation suggests potential use in treating conditions like arthritis or other inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.